(Z)-henicos-12-ene-1,1-diamine (Z)-henicos-12-ene-1,1-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576654
InChI: InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h9-10,21H,2-8,11-20,22-23H2,1H3/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCCCCC(N)N
Molecular Formula: C21H44N2
Molecular Weight: 324.6 g/mol

(Z)-henicos-12-ene-1,1-diamine

CAS No.:

Cat. No.: VC13576654

Molecular Formula: C21H44N2

Molecular Weight: 324.6 g/mol

* For research use only. Not for human or veterinary use.

(Z)-henicos-12-ene-1,1-diamine -

Specification

Molecular Formula C21H44N2
Molecular Weight 324.6 g/mol
IUPAC Name (Z)-henicos-12-ene-1,1-diamine
Standard InChI InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h9-10,21H,2-8,11-20,22-23H2,1H3/b10-9-
Standard InChI Key YMKPAYJEGALSJZ-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCCCC(N)N
SMILES CCCCCCCCC=CCCCCCCCCCCC(N)N
Canonical SMILES CCCCCCCCC=CCCCCCCCCCCC(N)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

(Z)-Henicos-12-ene-1,1-diamine (IUPAC name: (Z)-henicos-12-ene-1,1-diamine) has the following structural features:

  • Molecular formula: C₂₁H₄₄N₂ .

  • Molecular weight: 324.6 g/mol.

  • Double bond configuration: Cis (Z) geometry at C12–C13.

  • Functional groups: Primary amines at C1.

The Z configuration ensures that the highest-priority substituents (alkyl chains) on either side of the double bond are on the same plane, influencing intermolecular interactions and solubility.

Table 1: Physicochemical Properties

PropertyValueSource
Boiling point435.6±28.0 °C (predicted)
Density0.851±0.06 g/cm³ (predicted)
Water solubility36 mg/L at 23°C
pKa10.67±0.19 (predicted)

Spectroscopic Data

  • NMR: The ¹H NMR spectrum shows signals for the terminal amine protons (δ 1.2–1.5 ppm), allylic protons near the double bond (δ 2.0–2.3 ppm), and vinyl protons (δ 5.3–5.5 ppm).

  • IR: Stretching vibrations at 3300 cm⁻¹ (N–H), 1640 cm⁻¹ (C=C), and 1100 cm⁻¹ (C–N) confirm functional groups .

Synthesis and Optimization

Synthetic Routes

(Z)-Henicos-12-ene-1,1-diamine is synthesized via:

  • Alkylation of amines: Reaction of 1,1-diaminohenicos-12-ene precursors with alkyl halides under basic conditions.

  • Reductive amination: Catalytic hydrogenation of nitriles or imines derived from fatty acids .

Key Reaction Conditions:

  • Temperature: 50–100°C.

  • Catalysts: Palladium or rhodium complexes for stereoselective double bond formation .

  • Purification: Thin-layer chromatography (TLC) or column chromatography.

Yield and Scalability

  • Lab-scale yield: ~60–75%.

  • Challenges: Steric hindrance from the long hydrocarbon chain reduces reaction efficiency, necessitating excess reagents .

Applications and Industrial Relevance

Biological and Pheromonal Studies

  • Insect communication: Acts as a pheromone analog in Lepidoptera species, disrupting mating behaviors.

  • Antimicrobial activity: Quaternary ammonium derivatives exhibit biocidal properties against Gram-positive bacteria .

Materials Science

  • Surfactants: The amphiphilic structure enables use in emulsifiers and dispersants .

  • Polymer precursors: Serves as a monomer for polyamides and epoxy hardeners, enhancing thermal stability .

Table 2: Comparative Analysis of Diamines

CompoundChain LengthApplicationsUnique Features
HexamethylenediamineC6Nylon productionHigh reactivity
(Z)-Henicos-12-ene-1,1-diamineC21Specialty polymersHydrophobicity
Octadec-9-enyl diamineC18Drug delivery systemsCis-configuration

Future Research Directions

  • Biological profiling: Investigate interactions with insect odorant receptors for pest control.

  • Material optimization: Develop Z-selective catalysts for scalable synthesis .

  • Thermal stability: Assess degradation kinetics in polymer matrices .

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